Tau Peptide (298-312) Trifluoroacetate Tau Peptide (298-312) Trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 330456-47-8
VCID: VC11666237
InChI: InChI=1S/C72H116N20O19.C2HF3O2/c1-9-41(8)60(69(107)88-58(39(4)5)68(106)86-48(30-42-20-22-44(94)23-21-42)63(101)84-47(17-11-13-27-74)70(108)92-29-15-19-52(92)72(110)111)90-62(100)46(24-25-53(76)95)83-67(105)57(38(2)3)87-65(103)50(36-93)82-56(98)35-79-54(96)33-78-55(97)34-80-66(104)51-18-14-28-91(51)71(109)59(40(6)7)89-64(102)49(31-43-32-77-37-81-43)85-61(99)45(75)16-10-12-26-73;3-2(4,5)1(6)7/h20-23,32,37-41,45-52,57-60,93-94H,9-19,24-31,33-36,73-75H2,1-8H3,(H2,76,95)(H,77,81)(H,78,97)(H,79,96)(H,80,104)(H,82,98)(H,83,105)(H,84,101)(H,85,99)(H,86,106)(H,87,103)(H,88,107)(H,89,102)(H,90,100)(H,110,111);(H,6,7)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-;/m0./s1
SMILES: CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
Molecular Formula: C74H117F3N20O21
Molecular Weight: 1679.8 g/mol

Tau Peptide (298-312) Trifluoroacetate

CAS No.: 330456-47-8

Cat. No.: VC11666237

Molecular Formula: C74H117F3N20O21

Molecular Weight: 1679.8 g/mol

* For research use only. Not for human or veterinary use.

Tau Peptide (298-312) Trifluoroacetate - 330456-47-8

Specification

CAS No. 330456-47-8
Molecular Formula C74H117F3N20O21
Molecular Weight 1679.8 g/mol
IUPAC Name (2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C72H116N20O19.C2HF3O2/c1-9-41(8)60(69(107)88-58(39(4)5)68(106)86-48(30-42-20-22-44(94)23-21-42)63(101)84-47(17-11-13-27-74)70(108)92-29-15-19-52(92)72(110)111)90-62(100)46(24-25-53(76)95)83-67(105)57(38(2)3)87-65(103)50(36-93)82-56(98)35-79-54(96)33-78-55(97)34-80-66(104)51-18-14-28-91(51)71(109)59(40(6)7)89-64(102)49(31-43-32-77-37-81-43)85-61(99)45(75)16-10-12-26-73;3-2(4,5)1(6)7/h20-23,32,37-41,45-52,57-60,93-94H,9-19,24-31,33-36,73-75H2,1-8H3,(H2,76,95)(H,77,81)(H,78,97)(H,79,96)(H,80,104)(H,82,98)(H,83,105)(H,84,101)(H,85,99)(H,86,106)(H,87,103)(H,88,107)(H,89,102)(H,90,100)(H,110,111);(H,6,7)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-;/m0./s1
Standard InChI Key SBQIDYHJMHPUSL-YOJJNFEZSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O
SMILES CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
Canonical SMILES CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Introduction

Structural and Synthetic Characteristics of Tau Peptide (298-312) Trifluoroacetate

Primary Sequence and Molecular Identity

The peptide sequence of Tau (298-312) is H-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-Val-Gln-Ile-Val-Tyr-Lys-Pro-OH, as confirmed by Bachem . This 15-amino-acid fragment corresponds to a region within the microtubule-binding domain (MBD) of tau, which is critical for its interaction with tubulin and subsequent microtubule stabilization. The trifluoroacetate salt form enhances solubility and stability for experimental use.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₇₄H₁₁₇F₃N₂₀O₂₁
Molecular Weight1,671.83 g/mol
CAS Number330456-47-8
Sequence PositionTau residues 298–312

Synthesis and Purification

The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by high-performance liquid chromatography (HPLC) purification . Industrial-scale production employs automated synthesizers to ensure batch consistency, critical for reproducibility in structural and functional studies.

Biochemical Properties and Aggregation Dynamics

Aggregation Propensity and Pathological Relevance

Tau Peptide (298-312) contains a PHF6* motif (Val-Gln-Ile-Val-Tyr-Lys), which drives its aggregation into β-sheet-rich fibrils analogous to those found in neurofibrillary tangles . Thioflavin T (ThT) fluorescence assays demonstrate that mutations within this motif significantly alter aggregation kinetics:

Table 2: Aggregation Behavior of PHF6* Variants

MutationThT Fluorescence SignalAggregation Phenotype
VQIVYKHighFibrillar aggregates
VAIYAKLowNon-fibrillar oligomers

These findings underscore the sequence-specific nature of tau aggregation, with implications for designing aggregation inhibitors .

Modulation by Osmolytes and Small Molecules

Natural osmolytes differentially regulate tau conformation and aggregation. Myo-inositol, betaine, and TMAO promote aggregation, while glycerophosphocholine (GPC) suppresses it by stabilizing soluble tau conformers . This modulation is attributed to osmolyte-induced changes in hydrophobic interactions within the peptide core .

Interactions with Cellular Components

Tubulin and Microtubule Binding

The peptide binds to the taxol pocket of β-tubulin, a property exploited for encapsulating nanomaterials inside microtubules . Conjugation of Tau (298-312) to gold nanoparticles enables their encapsulation within microtubules, demonstrating potential for drug delivery systems .

Post-Translational Modifications (PTMs)

PTMs within the MBD, such as lysine succinylation (K311) and tyrosine phosphorylation (Y310), alter tau’s tubulin-binding affinity:

Table 3: PTM Effects on Tubulin Binding

ModificationBinding AffinityStructural Consequence
Succinylation-K311ReducedDestabilized tau-microtubule interactions
Phosphorylation-Y310ModerateEnhanced oligomerization

These modifications likely influence tau’s pathological aggregation in Alzheimer’s disease .

Role in Neurodegenerative Disease Mechanisms

Pathological Aggregation in Tauopathies

In Alzheimer’s disease, hyperphosphorylated tau dissociates from microtubules and aggregates into paired helical filaments (PHFs). The PHF6* motif in Tau (298-312) is a nucleation site for fibril formation, with phosphorylation at Y310 exacerbating aggregation .

Cross-Talk with Amyloid-β Pathology

Tau aggregation is synergistically enhanced by amyloid-β oligomers, which promote tau hyperphosphorylation via kinase activation. This interplay underscores the peptide’s utility in modeling Alzheimer’s disease mechanisms .

Emerging Applications in Research and Nanotechnology

Nanodevice Development

The peptide’s ability to bind microtubule interiors has been harnessed for encapsulating gold nanoparticles, enabling novel applications in biosensing and targeted drug delivery .

Therapeutic Target Exploration

Small-molecule inhibitors targeting the PHF6* motif, such as protein-like polymers, reduce fibril propagation in cellular models . These findings highlight the peptide’s role in screening potential therapeutics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator